molecular formula C11H20N2O5 B1373915 (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid CAS No. 721928-03-6

(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid

Cat. No.: B1373915
CAS No.: 721928-03-6
M. Wt: 260.29 g/mol
InChI Key: WNVCRAUZUATQRQ-SSDOTTSWSA-N
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Description

Molecular Structure Analysis

The compound has a chiral center at the alpha carbon (the carbon adjacent to the carboxylic acid group), which means it can exist in two different enantiomeric forms. The ® designation in the name indicates the configuration of this chiral center .


Chemical Reactions Analysis

The compound could participate in various chemical reactions. The carboxylic acid group could react with bases, forming a carboxylate anion, or with alcohols, forming an ester. The amine group could react with acids to form an ammonium ion, or with electrophiles to form a substituted amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques

    (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is synthesized through various methods, such as reactions with alkyl-, aryl-, and heteroarylamines or ambident nucleophiles like 2-pyridineacetonitrile and 2-aminopyridine, leading to the production of fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).

  • Chemical Transformations

    The compound undergoes various transformations, such as cycloaddition reactions with methyl acrylate, leading to the formation of cyclohexenone derivatives, which have applications in organic chemistry (Kozmin et al., 2003).

Catalyst and Synthesis of Amino Acids

  • Catalytic Applications

    It's used in the N-tert-butoxycarbonylation of amines using heterogeneous and recyclable catalysts like H3PW12O40. This process is significant in producing N-Boc-protected amino acids, which are essential in peptide synthesis (Heydari et al., 2007).

  • Amino Acid Derivatives Synthesis

    The compound is integral in synthesizing various amino acid derivatives, such as orthogonally protected Cα,Cα‐disubstituted amino acid analogs. These derivatives are useful in developing new pharmacophores and drug candidates (Hammarström et al., 2005).

Medicinal Chemistry and Biological Studies

  • Development of Anticancer Agents

    Functionalized amino acid derivatives synthesized using this compound have shown promising results in cytotoxicity studies against human cancer cell lines, indicating potential in anticancer drug development (Kumar et al., 2009).

  • Enantioselective Synthesis

    The compound aids in the enantioselective synthesis of various pharmacophores, which are crucial in designing drugs with specific stereochemical properties. This is particularly important in the synthesis of neuroexcitant amino acids and related compounds (Pajouhesh et al., 2000).

Polymer Science and Materials Chemistry

  • Copolymerization: It is used in the copolymerization of amino acid-based acetylenes, contributing to the development of polymers with specific chiroptical properties. Such polymers find applications in materials science and chiral technologies (Gao et al., 2003).

Mechanism of Action

Without more context, it’s hard to say what the specific mechanism of action of this compound would be. If it’s used as an intermediate in peptide synthesis, its role would be to add an amino acid residue to the growing peptide chain .

Safety and Hazards

The compound could potentially be irritating to the skin and eyes, and may be harmful if ingested or inhaled, based on the safety information for similar compounds .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field, but there’s always room for improvement in terms of efficiency, selectivity, and environmental impact. Future research might focus on developing greener, more sustainable methods for peptide synthesis .

Properties

IUPAC Name

(2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCRAUZUATQRQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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